2,4-dimethylcyclobutan-1-one
Description
Structure
3D Structure
Properties
CAS No. |
43042-67-7 |
|---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
2,4-dimethylcyclobutan-1-one |
InChI |
InChI=1S/C6H10O/c1-4-3-5(2)6(4)7/h4-5H,3H2,1-2H3 |
InChI Key |
DJYHNXPUOPESJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1=O)C |
Purity |
95 |
Origin of Product |
United States |
Stereochemical Investigations of 2,4 Dimethylcyclobutan 1 One
Isomeric Forms: Diastereomers (cis/trans) and Enantiomers
Due to the presence of two stereocenters at the C2 and C4 positions, 2,4-dimethylcyclobutan-1-one can exist in different stereoisomeric forms. These isomers can be broadly categorized into diastereomers and, in one case, enantiomers.
The primary diastereomeric relationship in 2,4-disubstituted cyclobutanes is cis-trans isomerism. This describes the relative orientation of the two methyl groups with respect to the plane of the cyclobutane (B1203170) ring.
cis-2,4-Dimethylcyclobutan-1-one: In this isomer, both methyl groups are on the same side of the cyclobutane ring. This molecule possesses a plane of symmetry that bisects the carbonyl group and the C2-C4 bond. Due to this internal symmetry, the cis isomer is achiral, despite having two stereocenters. Such a compound is referred to as a meso compound.
trans-2,4-Dimethylcyclobutan-1-one: In this isomer, the two methyl groups are on opposite sides of the cyclobutane ring. This arrangement lacks an internal plane of symmetry, rendering the molecule chiral. Consequently, the trans isomer exists as a pair of non-superimposable mirror images known as enantiomers.
Therefore, this compound has a total of three stereoisomers: the achiral cis isomer (a meso compound) and a pair of chiral trans enantiomers.
| Isomer Type | Description | Chirality | Number of Stereoisomers |
| Diastereomers | Stereoisomers that are not mirror images of each other. | - | 2 (cis and trans) |
| cis-2,4-Dimethylcyclobutan-1-one | Achiral (meso) | 1 | |
| trans-2,4-Dimethylcyclobutan-1-one | Chiral | 2 (a pair of enantiomers) | |
| Enantiomers | Stereoisomers that are non-superimposable mirror images. | Chiral | 2 (the trans pair) |
Principles of Chirality and Prochirality in Cyclobutanone (B123998) Systems
Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. As established, the trans isomer of this compound is chiral due to the absence of a plane of symmetry. The two stereocenters, C2 and C4, each bonded to four different groups (a hydrogen atom, a methyl group, the carbonyl-adjacent carbon, and the other alpha-carbon), are the source of this chirality.
The concept of prochirality is also highly relevant to the this compound system. A prochiral center is an atom that can become a chiral center in a single chemical step.
In the context of this compound, the carbonyl carbon (C1) is a prochiral center. The two faces of the planar carbonyl group are diastereotopic. Addition of a nucleophile, such as a hydride reagent, from one face will lead to the formation of one diastereomer of the corresponding alcohol (2,4-dimethylcyclobutanol), while addition from the opposite face will produce the other diastereomer.
Furthermore, the methylene protons at the C3 position are diastereotopic. Replacement of one of these protons with another group (e.g., deuterium) would create a new stereocenter, and the resulting molecules would be diastereomers of each other. This is because the two protons have different spatial relationships to the existing methyl groups at C2 and C4.
Stereochemical Nomenclature and Assignment for this compound Isomers
The absolute configuration of the stereocenters in the chiral trans enantiomers of this compound is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. Each stereocenter (C2 and C4) is assigned as either (R) or (S).
To assign the configuration, the four groups attached to the chiral carbon are ranked based on atomic number. For C2 and C4 in this compound, the priority of the substituents would be:
The adjacent ring carbon that is part of the carbonyl group (C1 for C2, and C3 for C4, which is then attached to C2).
The methyl group (-CH3).
The other adjacent ring carbon (C3 for C2, and C1 for C4).
The hydrogen atom (-H).
Once priorities are assigned, the molecule is oriented so that the lowest priority group (hydrogen) is pointing away from the viewer. The direction from the highest priority group (1) to the second (2) to the third (3) is then determined. A clockwise direction corresponds to an (R) configuration, while a counter-clockwise direction corresponds to an (S) configuration.
The two trans enantiomers of this compound would therefore be:
(2R,4S)-2,4-dimethylcyclobutan-1-one
(2S,4R)-2,4-dimethylcyclobutan-1-one
The cis isomer, being a meso compound, would have one center with an (R) configuration and the other with an (S) configuration, for example, (2R,4R) is the same as (2S,4S) after rotation. More accurately, due to the plane of symmetry, the stereocenters are often designated with lowercase letters, such as (r,s), to indicate they are part of a meso compound.
| Isomer | Stereochemical Descriptor |
| cis-2,4-Dimethylcyclobutan-1-one | meso |
| trans-2,4-Dimethylcyclobutan-1-one (enantiomer 1) | (2R,4S) |
| trans-2,4-Dimethylcyclobutan-1-one (enantiomer 2) | (2S,4R) |
Conformational Analysis of the Cyclobutane Ring in Dimethylated Systems
The cyclobutane ring is not planar but exists in a puckered or bent conformation to relieve torsional strain that would arise from eclipsing interactions between substituents on adjacent carbons in a planar structure. This puckering introduces two types of substituent positions: axial and equatorial, although the distinction is less pronounced than in cyclohexane.
The puckering of the cyclobutane ring is a dynamic process, and the ring can rapidly interconvert between equivalent puckered conformations. The angle of pucker and the energy barrier to planarization depend on the nature and position of the substituents.
In substituted cyclobutanes, there is a preference for bulky substituents to occupy the pseudo-equatorial positions to minimize steric interactions.
In cis-2,4-dimethylcyclobutan-1-one , one methyl group would occupy a pseudo-axial position while the other would be in a pseudo-equatorial position in a given puckered conformation. Ring flipping would interchange these positions.
In trans-2,4-dimethylcyclobutan-1-one , the thermodynamically more stable conformation would have both methyl groups in pseudo-equatorial positions. This minimizes steric strain, particularly 1,3-diaxial-like interactions that would be present if both were in pseudo-axial positions.
The presence of the sp2-hybridized carbonyl carbon in this compound influences the ring's conformation. The C-C=O bond angle of approximately 120° flattens that part of the ring, affecting the degree of puckering and the dihedral angles throughout the ring. Computational studies and spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, can provide detailed insights into the preferred conformations and the energy differences between them. For instance, the magnitude of the coupling constants between protons on adjacent carbons in the ¹H NMR spectrum can give information about the dihedral angles and thus the extent of ring puckering.
| Isomer | Predicted Stable Conformation | Rationale |
| cis-2,4-Dimethylcyclobutan-1-one | Puckered ring with one methyl pseudo-axial and one pseudo-equatorial. | Ring flipping interconverts these positions. |
| trans-2,4-Dimethylcyclobutan-1-one | Puckered ring with both methyl groups in pseudo-equatorial positions. | Minimizes steric interactions between the methyl groups. |
Reaction Mechanisms and Advanced Reactivity of 2,4 Dimethylcyclobutan 1 One
Ring-Opening Reactions and Mechanistic Studies
The relief of ring strain is a primary motivator for the diverse ring-opening reactions of cyclobutanone (B123998) derivatives. These transformations can be initiated by heat, light, or chemical reagents, each leading to distinct reaction pathways and products.
Thermal and photolytic reactions of cyclobutane (B1203170) derivatives are classic examples of pericyclic reactions, governed by the principles of orbital symmetry, famously articulated in the Woodward-Hoffmann rules.
Thermal Ring Cleavage:
Under thermal conditions, the ring-opening of a cyclobutene (B1205218) to a butadiene is a concerted electrocyclic reaction. For a 4π-electron system like cyclobutene, the Woodward-Hoffmann rules predict a conrotatory opening. In this process, the substituents at the termini of the breaking sigma bond rotate in the same direction (both clockwise or both counter-clockwise). While 2,4-dimethylcyclobutan-1-one is a saturated ketone, its enol form or related derivatives can undergo analogous thermal ring-opening reactions. The pyrolysis of trans-1,2-dimethylcyclobutane, a related system, has been studied, showing two primary decomposition pathways: one yielding two molecules of propylene (B89431) and another producing ethylene (B1197577) and a mixture of trans- and cis-2-butene. acs.org These reactions are homogeneous, first-order processes. acs.org
Photolytic Ring Cleavage:
In contrast to thermal reactions, photochemical electrocyclic ring-opening of a 4π-electron system proceeds via a disrotatory pathway. masterorganicchemistry.com This means the substituents at the termini of the breaking sigma bond rotate in opposite directions (one clockwise, one counter-clockwise). The photochemical ring opening of alkyl-substituted cyclobutenes has been shown to be non-stereospecific in some cases, suggesting the involvement of multiple excited states. researchgate.net For this compound, UV irradiation can promote the molecule to an excited state, facilitating the cleavage of a carbon-carbon bond. This can lead to the formation of a diradical intermediate, which can then rearrange to form various acyclic products. The specific products would depend on which C-C bond breaks and the subsequent reaction pathways of the resulting diradical.
| Condition | Predicted Stereochemistry | Governing Principle |
| Thermal | Conrotatory | Woodward-Hoffmann Rules |
| Photolytic | Disrotatory | Woodward-Hoffmann Rules |
Lewis acids can effectively promote the ring-opening of cyclobutanones by activating the carbonyl group. The coordination of a Lewis acid to the carbonyl oxygen increases the electrophilicity of the carbonyl carbon and weakens the adjacent C-C bonds. This facilitates nucleophilic attack and subsequent ring cleavage.
The general mechanism involves the following steps:
Coordination: The Lewis acid (e.g., BF₃, AlCl₃, TiCl₄) coordinates to the carbonyl oxygen of this compound.
Nucleophilic Attack: A nucleophile attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Ring Opening: Driven by the release of ring strain, a C-C bond adjacent to the carbonyl group cleaves. This can occur through different pathways, depending on the substrate and reaction conditions. For instance, cleavage of the C1-C2 bond would lead to a linear enolate intermediate, which can be trapped by an electrophile.
This strategy has been utilized in various synthetic applications, including the construction of medium-sized rings through a cascade of Michael addition and ring-expansion. nih.gov
A powerful method for the selective cleavage of C-C bonds in cyclic systems involves the generation of iminyl radicals from the corresponding oxime derivatives of ketones. For this compound, this would involve its conversion to the corresponding oxime, followed by activation (e.g., O-acylation) and subsequent radical generation.
The key steps in this process are:
Formation of the Iminyl Radical: The oxime derivative of this compound is treated with a radical initiator, often under photolytic or transition-metal-catalyzed conditions. This leads to the homolytic cleavage of the N-O bond, generating an iminyl radical. nih.govorganic-chemistry.org
β-Scission: The highly reactive iminyl radical undergoes a rapid β-scission of one of the adjacent C-C bonds of the cyclobutane ring. This step is driven by the release of ring strain and results in the formation of a stable cyano group and a distal alkyl radical. researchgate.net
Radical Trapping/Functionalization: The newly formed carbon-centered radical can then be trapped by a variety of radical acceptors or undergo further transformations, allowing for the introduction of new functional groups at a position remote from the original carbonyl group. nih.gov This method provides a versatile entry to a range of functionalized acyclic nitriles. beilstein-journals.orgnih.gov
| Step | Description |
| 1 | Generation of an iminyl radical from the oxime derivative. |
| 2 | β-scission of a C-C bond in the cyclobutane ring. |
| 3 | Formation of a cyano-substituted alkyl radical. |
| 4 | Subsequent trapping or reaction of the alkyl radical. |
Functionalization at Alpha- and Beta-Positions
Beyond ring-opening reactions, the strained ring of this compound also allows for various functionalization reactions at the positions alpha and beta to the carbonyl group.
The development of methods for the enantioselective functionalization of the α-position of cyclic ketones is a significant area of research. For prochiral cyclobutanones, this allows for the creation of chiral building blocks.
One notable approach is the transition-metal-catalyzed enantioselective α-alkylation. For example, palladium catalysis has been successfully employed for the asymmetric allylic alkylation of cyclobutanone derivatives. caltech.edu This method allows for the construction of α-quaternary cyclobutanones in good yields and high enantioselectivities. caltech.edunih.gov The reaction typically proceeds through the formation of a palladium enolate, which then reacts with an allylic electrophile. The stereochemical outcome is controlled by the chiral ligand coordinated to the palladium center. While specific examples for this compound are not prevalent, the methodology is applicable to substituted cyclobutanones.
The carbonyl group of this compound is the primary site for nucleophilic additions and reductions. The inherent strain of the four-membered ring can influence the stereochemical outcome of these reactions.
Advanced Nucleophilic Additions:
Nucleophilic addition to the carbonyl group of this compound can proceed with high stereoselectivity, which is influenced by the steric hindrance posed by the methyl groups at the 2- and 4-positions. The approach of the nucleophile can be directed to the less hindered face of the carbonyl group. The stereochemistry of nucleophilic addition to cyclic ketones is a well-studied area, and for cyclobutanones, the puckered nature of the ring can lead to preferential axial or equatorial attack depending on the nucleophile and reaction conditions.
Reductions:
The reduction of the carbonyl group in this compound to the corresponding alcohol, 2,4-dimethylcyclobutanol, can be achieved using a variety of reducing agents. The stereoselectivity of this reduction is of particular interest as it can lead to the formation of different diastereomers of the alcohol. The use of bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), often leads to attack from the less sterically hindered face of the carbonyl, resulting in a high degree of stereocontrol. Conversely, smaller reducing agents like sodium borohydride (B1222165) may exhibit lower selectivity. The relative orientation of the methyl groups (cis or trans) will also play a crucial role in directing the approach of the hydride reagent.
Rearrangement Reactions
Oxidative Rearrangements of N,O-Ketals
A significant rearrangement pathway for cyclobutanone derivatives involves the halogen-induced oxidative rearrangement of N,O-ketals. This reaction provides a method for ring expansion, transforming the four-membered cyclobutane ring into a five-membered pyrrolidone derivative. The process is initiated by reacting an N,O-ketal, formed from this compound, with a halogen source. researchgate.net
The reaction mechanism is understood to proceed through an iminium ether intermediate. researchgate.net The choice of the reaction medium plays a crucial role in determining the final product. Depending on the solvent and conditions used, two primary types of pyrrolidone derivatives can be synthesized: one incorporating a halogen atom and another featuring a hydroxyl group. researchgate.netdocumentsdelivered.com This transformation represents an important class of 1,2-carbon migration to a nitrogen atom. researchgate.net
For instance, using N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) as the halogen source in a non-aqueous solvent like dichloromethane (B109758) can lead to the formation of a halogenated pyrrolidone. Conversely, if the reaction is conducted in the presence of water, a hydroxypyrrolidone is typically obtained.
Table 1: Products of Oxidative Rearrangement of this compound N,O-Ketals
| Reagent | Solvent | Major Product Type |
|---|---|---|
| N-Iodosuccinimide (NIS) | Dichloromethane (CH₂Cl₂) | Iodopyrrolidone |
| N-Bromosuccinimide (NBS) | Dichloromethane (CH₂Cl₂) | Bromopyrrolidone |
Photochemical Rearrangements
The photochemistry of cyclobutanones, including this compound, is characterized by several rearrangement pathways, primarily initiated by Norrish Type I cleavage upon UV irradiation. This initial bond cleavage results in the formation of a diradical intermediate, which can then undergo various subsequent reactions.
The principal photochemical transformations for cyclobutanones include:
Ring Expansion: The diradical can rearrange to form a more stable five-membered ring, resulting in a cyclopentanone (B42830) derivative.
Ring Contraction: Decarbonylation (loss of carbon monoxide) from the diradical intermediate can lead to the formation of a cyclopropane (B1198618) derivative. 1,3-Cyclobutanediones are known precursors for the photogeneration of cyclopropanones.
Fragmentation: The diradical can cleave to yield an alkene and a ketene (B1206846). For this compound, this would lead to the formation of propylene and methylketene (B14734522).
The specific outcome of the photochemical reaction can be influenced by factors such as the substitution pattern on the cyclobutane ring and the solvent used for the reaction. These rearrangements are a hallmark of the photochemistry of cyclic ketones and have been a subject of extensive research. sciensage.infobaranlab.org
Cycloaddition Chemistry Involving the Ketone Moiety and Ring
[2+2] Cycloadditions for Fused Ring Systems
The [2+2] cycloaddition is a cornerstone reaction for the synthesis of four-membered rings and can be applied to this compound to create more complex fused ring systems. nih.gov Photochemical [2+2] cycloadditions are particularly effective for generating strained ring structures. libretexts.org
One of the most prominent examples involving a ketone is the Paternò–Büchi reaction , a [2+2] photocycloaddition between a ketone and an alkene, which results in the formation of a four-membered oxetane (B1205548) ring. When this compound is irradiated in the presence of an alkene, its carbonyl group can be excited to a triplet state. This excited state then reacts with the alkene to form a diradical intermediate, which subsequently closes to form a spiro-fused oxetane.
This reaction is a powerful tool for creating bicyclic systems containing both a cyclobutane and an oxetane ring, structures that are otherwise challenging to synthesize. acs.org The regioselectivity and stereoselectivity of the cycloaddition are dependent on the electronic and steric properties of the reacting alkene.
Diels-Alder Type Reactions of Cyclobutenone Derivatives
While this compound itself cannot act as a dienophile in a Diels-Alder reaction, its corresponding unsaturated derivative, a 2,4-dimethylcyclobuten-1-one, is a highly reactive dienophile. nih.gov The enhanced reactivity of cyclobutenone in [4+2] cycloadditions is attributed to the significant ring strain, which is released upon formation of the bicyclic adduct. nih.govresearchgate.net
To utilize this chemistry, this compound must first be converted into a cyclobutenone derivative, for example, through alpha-halogenation followed by elimination. This cyclobutenone can then react with a wide range of conjugated dienes (e.g., butadiene, cyclopentadiene) to yield bicyclo[4.2.0]octene derivatives. researchgate.net
The Diels-Alder reaction involving cyclobutenones is a valuable method for constructing complex polycyclic frameworks. nih.gov Research has shown that these reactions can proceed under thermal conditions and that cyclobutenone is often more reactive than less strained dienophiles like cyclopentenone or cyclohexenone. nih.gov
Table 2: Representative Diels-Alder Reactions with a Cyclobutenone Derivative
| Diene | Product Skeleton | Significance |
|---|---|---|
| 1,3-Butadiene | Bicyclo[4.2.0]octenone | Forms a simple fused six-membered ring. |
| Cyclopentadiene | Tricyclo[5.2.1.0²,⁶]decenone | Creates a complex, bridged polycyclic system with high endo selectivity. nih.gov |
Polymerization and Dimerization Pathways of Ketene Intermediates leading to Cyclobutanones
The formation of the 2,4-disubstituted cyclobutanone ring is often achieved through the [2+2] cycloaddition or dimerization of ketene intermediates. Ketenes are highly reactive species that can dimerize in a head-to-tail fashion to produce a four-membered ring containing a ketone, which is a substituted cyclobutan-1,3-dione, or in some cases, a beta-lactone which can rearrange. The synthesis of 2,2,4,4-tetramethylcyclobutanedione, a related compound, is commercially achieved through the dimerization of dimethylketene. researchgate.net
The synthesis of this compound can be envisioned through the mixed cycloaddition of two different ketenes: methylketene and ethylketene. The thermal or photochemical decomposition of precursors like Meldrum's acid derivatives or acid anhydrides can generate the necessary ketene intermediates. researchgate.net
These ketenes can then undergo a concerted [2πs + 2πa] cycloaddition to form the cyclobutanone ring. This dimerization pathway is a versatile and modular approach for synthesizing a variety of substituted cyclobutanones. The specific substitution pattern on the final cyclobutanone product is dictated by the structure of the initial ketene precursors. researchgate.net
Advanced Spectroscopic and Analytical Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the stereochemistry and conformational dynamics of 2,4-dimethylcyclobutan-1-one. Both ¹H and ¹³C NMR spectra provide a wealth of information about the molecular structure.
The stereochemical arrangement of the two methyl groups, whether cis or trans, can be determined by analyzing the coupling constants and through-space interactions observed in Nuclear Overhauser Effect (NOE) experiments. In the cis isomer, the two methyl groups are on the same face of the cyclobutane (B1203170) ring, while in the trans isomer, they are on opposite faces. This geometric difference leads to distinct NMR parameters.
For the cis isomer, NOE enhancements would be expected between the protons of the two methyl groups, as they are in close spatial proximity. Conversely, the trans isomer would not exhibit this particular NOE correlation. The coupling constants between the methine protons at C2 and C4 and the adjacent methylene protons at C3 can also provide stereochemical insights. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, which is influenced by the ring's conformation and the substituent orientation. tutorchase.com
The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain. researchgate.net For this compound, the puckering of the ring and the pseudo-axial or pseudo-equatorial positions of the methyl groups can be investigated by analyzing vicinal coupling constants and through computational modeling. The relative energies of different conformers can be estimated, providing insight into the conformational equilibrium of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for cis- and trans-2,4-dimethylcyclobutan-1-one.
| Atom | cis-isomer (Predicted) | trans-isomer (Predicted) |
| C1 (C=O) | ~210 | ~210 |
| C2/C4 (CH) | ~45 | ~48 |
| C3 (CH₂) | ~35 | ~38 |
| CH₃ | ~15 | ~18 |
| H2/H4 (CH) | ~3.0 | ~2.8 |
| H3 (CH₂) | ~2.2 (axial), ~1.8 (equatorial) | ~2.3 (axial), ~1.9 (equatorial) |
| CH₃ | ~1.1 | ~1.2 |
Note: These are predicted values based on general principles and data from similar substituted cyclobutanones. Actual experimental values may vary.
Vibrational Spectroscopy (IR, Raman) for Structural Elucidation and Reaction Monitoring
The presence of the methyl groups and the cyclobutane ring will give rise to a complex fingerprint region in the IR and Raman spectra, with characteristic C-H stretching, bending, and rocking vibrations. While IR spectroscopy is particularly sensitive to polar bonds like the carbonyl group, Raman spectroscopy is more sensitive to non-polar bonds and can provide complementary information about the carbon skeleton. kurouskilab.com
Vibrational spectroscopy can also be used to monitor reactions involving this compound. For instance, a reduction of the ketone to the corresponding alcohol would be indicated by the disappearance of the strong C=O stretching band and the appearance of a broad O-H stretching band in the IR spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
| C=O Stretch | 1770 - 1790 | Strong (IR) |
| C-H Stretch (CH₃, CH₂, CH) | 2850 - 3000 | Medium to Strong |
| CH₂ Scissoring | ~1465 | Medium |
| CH₃ Bending | ~1450, ~1375 | Medium |
| C-C Stretch (Ring) | 800 - 1200 | Weak to Medium |
Mass Spectrometry Techniques for Complex Mixture Analysis and Fragmentation Studies
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of this compound. In combination with gas chromatography (GC-MS), it can be used for the analysis of complex mixtures containing this compound. mdpi.comyoutube.com The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For cyclic ketones, characteristic fragmentation pathways include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if a gamma-hydrogen is available. The fragmentation of the cyclobutane ring can also lead to the formation of various smaller charged fragments. libretexts.orgchemguide.co.uk
The fragmentation pattern can potentially be used to distinguish between the cis and trans isomers, as the stereochemistry can influence the stability of the fragment ions and the preferred fragmentation pathways, although this may not always be straightforward. cas.cn
Table 3: Predicted Key Mass Spectral Fragments for this compound (m/z).
| Fragment Ion | Proposed Structure | Predicted m/z |
| [M]⁺ | C₆H₁₀O⁺ | 98 |
| [M - CH₃]⁺ | C₅H₇O⁺ | 83 |
| [M - C₂H₄]⁺ | C₄H₆O⁺ | 70 |
| [CH₃CO]⁺ | C₂H₃O⁺ | 43 |
| [C₃H₅]⁺ | C₃H₅⁺ | 41 |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the absolute stereochemistry and the precise three-dimensional structure of a molecule in the solid state. nih.gov To perform X-ray crystallography, a suitable single crystal of this compound or a derivative is required.
This technique can unambiguously establish the cis or trans relationship of the methyl groups and provide detailed information about bond lengths, bond angles, and the puckering of the cyclobutane ring. researchgate.net For chiral molecules, anomalous dispersion effects can be used to determine the absolute configuration of the stereocenters. nih.gov Although this compound itself is achiral in its cis form and exists as a racemate in its trans form, chiral derivatives could be synthesized and their absolute configurations determined by X-ray crystallography.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess Determination
Chiroptical techniques, such as Electronic Circular Dichroism (ECD), are essential for studying chiral molecules. While cis-2,4-dimethylcyclobutan-1-one is achiral, the trans isomer is chiral and exists as a pair of enantiomers. ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub
The ECD spectrum of an enantiomerically pure sample of trans-2,4-dimethylcyclobutan-1-one would show characteristic positive and/or negative Cotton effects. The mirror image ECD spectrum would be observed for the opposite enantiomer. This technique is highly sensitive to the stereochemistry and conformation of the molecule. acs.orgdtu.dk
ECD spectroscopy can be a powerful tool for determining the enantiomeric excess (ee) of a mixture of enantiomers. The magnitude of the ECD signal is directly proportional to the concentration difference between the two enantiomers. By comparing the ECD spectrum of a sample to that of a pure enantiomer, the ee can be accurately determined. rsc.org Theoretical calculations of ECD spectra can also be used to predict the spectrum for a given absolute configuration, aiding in the assignment of stereochemistry. dtu.dk
Theoretical and Computational Studies of 2,4 Dimethylcyclobutan 1 One
Density Functional Theory (DFT) Calculations
Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2,4-dimethylcyclobutan-1-one, DFT could provide significant insights.
Prediction of Conformational Preferences and Energetics
A thorough conformational analysis of this compound, which would involve identifying the cis and trans isomers and their respective stable conformers (e.g., puckered ring conformations with axial or equatorial methyl groups), has not been published. Such a study would typically calculate the relative energies of these conformers to determine their populations at thermal equilibrium.
Investigation of Reaction Mechanisms and Transition States
DFT is widely employed to map the potential energy surfaces of chemical reactions, allowing for the determination of reaction pathways, transition state structures, and activation energies. Potential reactions for this compound could include photochemical rearrangements (like Norrish Type I and II reactions), ring-opening reactions, or enolate formation. However, specific computational investigations into these mechanisms for this compound are not found in the literature.
Prediction of Spectroscopic Parameters
Computational methods, including DFT, can predict various spectroscopic parameters such as vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). While these predictions are invaluable for interpreting experimental data, no such theoretical spectra for this compound have been reported.
Ab Initio and Semi-Empirical Methods for Molecular Properties
Ab initio methods, which are based on first principles without the use of experimental parameters, and semi-empirical methods, which incorporate some experimental data to simplify calculations, are also foundational tools in computational chemistry. These methods can be used to calculate a wide range of molecular properties, including geometric structures, dipole moments, and orbital energies. Despite their utility, specific studies applying these methods to this compound are not available.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations could be utilized to study the dynamic behavior of this compound in different environments, such as in various solvents or at different temperatures. These simulations provide a view of molecular motion over time, offering insights into conformational changes and intermolecular interactions. At present, no MD simulation studies have been published for this specific molecule.
Quantitative Structure-Activity Relationships (QSAR) for Related Motifs
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While QSAR studies have been conducted on various classes of chemical compounds, there are no specific QSAR models reported in the literature that focus on motifs directly related to this compound for any particular biological endpoint.
Applications As Building Blocks in Organic Synthesis and Materials Science
Precursors for Complex Natural Product Synthesis (excluding therapeutic applications)
While direct applications of 2,4-dimethylcyclobutan-1-one in the total synthesis of complex natural products are not extensively documented in publicly available literature, the broader class of substituted cyclobutanes serves as a cornerstone for accessing a variety of natural product families. The inherent strain energy of the cyclobutane (B1203170) ring can be strategically released in subsequent reactions to form larger, more complex carbocyclic systems.
The synthesis of natural products containing the gem-dimethylcyclobutane motif, in particular, has been an area of significant interest. Methodologies such as [2+2] cycloadditions are commonly employed to construct this core structure, which is present in a range of sesquiterpenes. For instance, the development of catalytic enantioselective [2+2] cycloadditions of alkenes and allenoates has provided a pathway to chiral geminal dimethylcyclobutanes, which are key intermediates in the synthesis of natural products like hebelophyllene E nih.gov.
Furthermore, macrocyclic 1,4-diketones have been utilized as templates for the diastereoselective synthesis of cyclobutane-containing lignans, offering an alternative to the more common [2+2] cycloaddition strategy auburn.edu. These approaches highlight the versatility of the cyclobutane scaffold as a precursor to stereochemically rich natural products. Although specific examples commencing from this compound are not prominent, its structure represents a potential starting point for similar synthetic strategies.
Table 1: Examples of Natural Product Families Containing a Cyclobutane Ring
| Natural Product Family | Representative Compound | Key Synthetic Strategy for Cyclobutane Ring |
| Sesquiterpenes | Hebelophyllene E | Enantioselective [2+2] cycloaddition nih.gov |
| Lignans | (–)-Endiandric acid C | Intramolecular [4+2] cycloaddition |
| Alkaloids | (+)-Meloscine | Enantioselective [2+2] photocycloaddition |
Intermediates in the Synthesis of Specialty Chemicals
The chemical reactivity of this compound allows it to serve as a versatile intermediate in the synthesis of various specialty chemicals. The carbonyl group can be readily transformed into a range of other functionalities, such as alcohols, amines, and alkenes. Additionally, the cyclobutane ring can undergo ring-opening or ring-expansion reactions to generate larger carbocyclic or heterocyclic systems.
One potential application is in the synthesis of substituted 1-indanones, which are valuable precursors for a wide range of biologically active compounds and materials beilstein-journals.org. Ring expansion of a cyclobutanone (B123998) derivative, for instance through a photochemical process or treatment with a diazomethane (B1218177) equivalent, could provide access to functionalized cyclopentanones, which are also common motifs in specialty chemicals.
The synthesis of fine chemicals often requires precise control over stereochemistry. The chiral centers in this compound can be used to direct the stereochemical outcome of subsequent reactions, making it a potentially valuable chiral building block.
Role in Polymer Chemistry and Advanced Materials
The incorporation of the rigid and strained cyclobutane motif into polymer structures can impart unique and desirable properties, such as increased thermal stability, enhanced mechanical strength, and altered optical properties. This compound can serve as a precursor to monomers that can be utilized in various polymerization strategies.
Functionalized derivatives of this compound can be designed as monomers for polymerization. For example, reduction of the ketone to an alcohol, followed by esterification with acrylic or methacrylic acid, would yield a monomer suitable for radical polymerization. Alternatively, conversion of the ketone to a lactone via a Baeyer-Villiger oxidation could produce a monomer for ring-opening polymerization.
The synthesis of cyclobutane-containing bifunctional building blocks is a key strategy for creating novel materials und.edu. For example, the photodimerization of cinnamic acid derivatives can produce cyclobutane diacids, which can then be converted to diols or diamines for use in step-growth polymerizations to form polyesters and polyamides, respectively und.edu. A similar strategy could be envisioned starting from a derivative of this compound.
Molecules with two or more reactive functional groups can act as cross-linkers to form polymer networks, which enhances the mechanical properties and thermal stability of the material. By converting this compound into a difunctional molecule, it can be used as a cross-linking agent. For instance, conversion to a diol or diamine, followed by reaction with diisocyanates or diacyl chlorides, would introduce cross-links into polyurethane or polyamide networks, respectively.
The rigid nature of the cyclobutane ring would likely lead to a more constrained and rigid polymer network compared to more flexible aliphatic cross-linkers. This can be advantageous in applications requiring high modulus and dimensional stability.
Table 2: Potential Functional Derivatives of this compound for Polymer Applications
| Derivative | Potential Polymer Application |
| 2,4-Dimethylcyclobutane-1,x-diol | Monomer for polyesters, polyurethanes |
| 2,4-Dimethylcyclobutane-1,x-diamine | Monomer for polyamides, polyimides |
| 2,4-Dimethylcyclobutane-1,x-dicarboxylic acid | Monomer for polyesters, polyamides |
| Di-functionalized 2,4-dimethylcyclobutane | Cross-linking agent |
The direct incorporation of the 2,4-dimethylcyclobutane unit into the main chain of a polymer can significantly influence the polymer's properties. The rigidity of the cyclobutane ring can increase the glass transition temperature (Tg) of the polymer, making it suitable for high-temperature applications. The stereochemistry of the methyl groups on the cyclobutane ring can also affect the polymer's crystallinity and solubility.
Polymers with cyclobutane units in their backbone can be synthesized through the polymerization of diene monomers in the presence of specific transition metal catalysts google.com. This approach allows for the formation of polymers where the cyclobutane units are either directly linked or separated by other groups google.com. While not specifically demonstrated with a precursor related to this compound, this strategy highlights a potential route to novel polymers. The inclusion of such rigid, non-planar structures can disrupt chain packing and lead to materials with interesting optical or gas permeability properties.
Development of Novel Catalysts and Reagents
The chiral nature of this compound makes it an attractive scaffold for the development of novel chiral catalysts and reagents for asymmetric synthesis. The rigid four-membered ring can provide a well-defined stereochemical environment to control the approach of reactants to a catalytic center.
For example, the ketone could be converted into a chiral amino alcohol, which could then serve as a ligand for a metal catalyst. Such catalysts could be employed in a variety of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.
While the development of catalysts and reagents specifically from this compound is not widely reported, the principle of using chiral cyclic scaffolds is well-established in catalysis. The unique steric and electronic properties of the 2,4-dimethylcyclobutane framework could lead to the discovery of catalysts with novel reactivity and selectivity.
Supramolecular Chemistry Applications
Although direct applications of this compound in supramolecular chemistry are not reported, derivatives of cyclobutanone have been synthesized to study their physicochemical properties and potential for creating organized structures. For instance, a series of symmetrical dibenzylidene derivatives of cyclobutanone have been synthesized. nih.govresearchgate.net These compounds, which are cross-conjugated dienones (a type of ketocyanine dye), have been studied for their structural and electrochemical properties. nih.govresearchgate.net The research focused on how different substituents on the benzene rings influence these properties. The structures of these derivatives were established using X-ray diffraction, NMR spectroscopy, and electronic spectroscopy, confirming their E,E-geometry. nih.govresearchgate.net
The inherent strain of the cyclobutane ring makes it a versatile synthetic tool. nih.govresearchgate.net This reactivity can be harnessed in the synthesis of more complex molecules that may have supramolecular applications. For example, supramolecular template-assisted catalysis has been used to achieve [2+2] photocycloadditions to form cyclobutane rings with high precision. chinesechemsoc.org This method uses a template to pre-organize the reactants, guiding the stereochemistry of the resulting cyclobutane derivative. nih.gov Such controlled synthesis is crucial for creating well-defined building blocks for supramolecular architectures.
In the broader context of supramolecular chemistry, host-guest systems are a fundamental area of study. rsc.orgresearchgate.net While this compound itself has not been documented as a host or guest, the principles of molecular recognition are key. The synthesis of functionalized cyclobutane derivatives is often a step towards creating molecules that can participate in these specific non-covalent interactions, such as hydrogen bonding or coordination-driven interactions, to form larger, ordered assemblies. chinesechemsoc.org
The table below summarizes the types of cyclobutanone derivatives that have been studied in contexts relevant to supramolecular chemistry, highlighting the focus on functionalized structures rather than simple alkyl-substituted cyclobutanones.
| Compound Type | Investigated Properties | Relevance to Supramolecular Chemistry |
| Dibenzylidene derivatives of cyclobutanone | Physicochemical properties, structure, electrochemistry, photophysics | Models for chromophores in larger systems; potential for self-assembly through intermolecular interactions. nih.gov |
| Functionalized tricyclic cyclobutane derivatives | Stereochemistry, regioselectivity | Created using supramolecular templates, demonstrating the use of non-covalent interactions to control covalent bond formation. nih.gov |
Future Directions and Emerging Research Avenues
Development of More Sustainable Synthetic Routes
The pursuit of green chemistry principles is a major driver in modern synthetic chemistry. Future efforts concerning 2,4-dimethylcyclobutan-1-one will likely prioritize the development of more environmentally benign and efficient synthetic methods. Key areas of focus could include:
Catalytic Cycloadditions: Moving beyond classical methods, research into catalytic [2+2] cycloadditions using earth-abundant metals or organocatalysts could provide more sustainable access to the cyclobutane (B1203170) core. These methods often offer higher atom economy and avoid stoichiometric use of hazardous reagents.
Renewable Starting Materials: Investigating synthetic pathways that utilize starting materials derived from biomass would represent a significant advance in sustainability. This could involve the transformation of bio-based feedstocks into precursors suitable for cyclization.
Energy-Efficient Methodologies: The application of alternative energy sources such as microwave irradiation or photochemical methods could lead to faster reaction times and reduced energy consumption compared to conventional heating. beilstein-journals.org For instance, photochemical reactions have been shown to be effective in the synthesis of other complex cyclobutane-containing structures. beilstein-journals.org
Exploration of Novel Reactivity Patterns
While the fundamental reactivity of cyclobutanones is understood, the specific substitution pattern of this compound offers opportunities for exploring unique chemical behaviors. Future research will likely delve into:
Stereoselective Transformations: Developing methods for the enantioselective synthesis of different stereoisomers of this compound is a significant goal. Recent advances in the synthesis of chiral gem-dimethyl cyclobutanes from cyclobutenones highlight the potential for creating highly enantioenriched products, which are crucial for pharmaceutical applications. nih.gov
Ring-Expansion and Ring-Opening Reactions: Controlled ring-expansion reactions could transform the cyclobutane core into valuable five-membered rings, such as 2,4-dimethylcyclopentanone. nih.gov Conversely, selective ring-opening reactions can provide access to functionalized linear chains with precise stereochemistry, a valuable strategy in natural product synthesis.
Functionalization of the Cyclobutane Ring: Beyond the ketone functionality, developing methods for the selective C-H functionalization of the cyclobutane ring would open up new avenues for creating diverse and complex molecular architectures.
Integration with Flow Chemistry and Automated Synthesis
The integration of modern automation and continuous manufacturing processes offers the potential to revolutionize the synthesis of fine chemicals.
Flow Chemistry: Continuous flow synthesis can offer superior control over reaction parameters (temperature, pressure, and reaction time), leading to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or unstable reactions. researchgate.net Developing a robust flow process for the synthesis of this compound could enable scalable, on-demand production. researchgate.net
Automated Synthesis Platforms: Automated synthesizers, which can perform multi-step reactions with minimal human intervention, are becoming increasingly powerful. chemrxiv.orgchemrxiv.org An automated platform could accelerate the exploration of derivatives of this compound by rapidly creating libraries of related compounds for screening in various applications. chemrxiv.orgsciforum.net This approach significantly shortens the time required for the discovery of new functional molecules. chemrxiv.org
Table 1: Comparison of Traditional vs. Future Synthetic Methodologies
| Feature | Traditional Batch Synthesis | Flow Chemistry & Automation |
| Scalability | Often challenging to scale up | Readily scalable by extending run time |
| Safety | Higher risk with large volumes | Improved safety with small reaction volumes |
| Reproducibility | Variable | High |
| Optimization Speed | Slow, iterative process | Rapid, data-driven optimization |
Advanced Computational Modeling for Predictive Synthesis
Computational chemistry is an indispensable tool for modern synthetic planning. For this compound, future research will benefit from:
Reaction Pathway Modeling: Using quantum mechanics (QM) and density functional theory (DFT), researchers can model potential reaction pathways to predict the feasibility, stereochemical outcome, and potential byproducts of new reactions. This can guide experimental design and reduce the amount of trial-and-error optimization.
Catalyst Design: Computational screening can accelerate the discovery of new catalysts for the synthesis of this compound. By modeling the interaction between substrates and potential catalysts, researchers can identify promising candidates for experimental validation.
Predicting Physicochemical Properties: Modeling can be used to predict the properties of novel derivatives of this compound, helping to prioritize synthetic targets for applications in materials science or drug discovery.
Exploration of New Material Science Applications
The rigid and strained cyclobutane ring can impart unique properties to larger molecules and polymers. Future investigations could explore:
Polymer Chemistry: Incorporating the 2,4-dimethylcyclobutane motif into polymer backbones could lead to new materials with tailored thermal, mechanical, or optical properties. The specific stereochemistry of the dimethyl substitution could be used to control polymer tacticity and morphology.
Liquid Crystals: The defined geometry of the cyclobutane ring could be exploited in the design of new liquid crystalline materials.
Molecular Scaffolding: In supramolecular chemistry, the compound could serve as a rigid building block for the construction of complex, three-dimensional host-guest systems or molecular cages.
High-Throughput Screening for Novel Reactivity
High-throughput screening (HTS) techniques, commonly used in drug discovery, can be adapted to accelerate the discovery of new chemical reactions and catalysts.
Reaction Discovery: By reacting this compound with a large library of reagents under a wide array of conditions in a parallel format, novel and unexpected transformations can be identified rapidly.
Catalyst Optimization: HTS can be employed to quickly screen libraries of potential catalysts and ligands to find the optimal combination for a specific transformation, dramatically speeding up the development of new synthetic methods.
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis routes for 2,4-dimethylcyclobutan-1-one, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via cyclization of diketones or ketone-functionalized precursors using acid catalysts (e.g., H₂SO₄) or transition-metal-mediated reactions. Optimization involves adjusting temperature (e.g., 60–80°C), solvent polarity (e.g., THF vs. DCM), and stoichiometry of reagents. Characterization via GC-MS or HPLC can quantify purity and yield .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify methyl group environments (e.g., δ 1.2–1.5 ppm for CH₃) and cyclobutane ring strain effects.
- IR : A strong carbonyl stretch (~1750 cm⁻¹) confirms the ketone group.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 126 for C₆H₁₀O) and fragmentation patterns validate the structure .
Q. What safety protocols are critical when handling this compound in experimental workflows?
- Methodological Answer : Use fume hoods for volatile steps, nitrile gloves to prevent permeation, and inert storage conditions (argon atmosphere) to avoid degradation. Refer to SDS data for spill management and compatibility with common lab solvents .
Advanced Research Questions
Q. How can computational chemistry predict the regioselectivity of this compound in ring-opening reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model steric and electronic effects. Analyze HOMO-LUMO gaps to predict nucleophilic attack sites. Experimental validation via kinetic studies (e.g., monitoring by ¹H NMR) can resolve discrepancies between computational and empirical data .
Q. What strategies reconcile contradictory spectroscopic data for derivatives of this compound?
- Methodological Answer :
- Cross-validate using X-ray crystallography to resolve ambiguities in NMR assignments (e.g., overlapping methyl signals).
- Apply statistical tools like Principal Component Analysis (PCA) to compare spectral databases and identify outliers .
Q. How do steric effects influence the catalytic hydrogenation of this compound?
- Methodological Answer : Steric hindrance from the 2,4-dimethyl groups slows hydrogen adsorption on catalysts (e.g., Pd/C). Use low-pressure H₂ (1–2 atm) and polar protic solvents (e.g., ethanol) to enhance reaction efficiency. Compare turnover frequencies (TOF) with less-hindered analogs to quantify steric impacts .
Q. What role does this compound play in photochemical studies, and how can its stability under UV light be assessed?
- Methodological Answer : Monitor UV-Vis absorbance shifts (200–300 nm) during irradiation. Use HPLC to track degradation products (e.g., ring-opened aldehydes). Computational TD-DFT models correlate experimental spectral changes with electronic transitions .
Key Notes
- Advanced questions emphasize interdisciplinary approaches (e.g., DFT + experimental kinetics) to address mechanistic and stability challenges.
- Refer to PubChem and CAS Common Chemistry for structural validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
